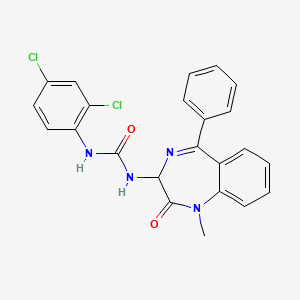

![molecular formula C16H12F3IN2OS B2636937 N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide CAS No. 339106-86-4](/img/structure/B2636937.png)

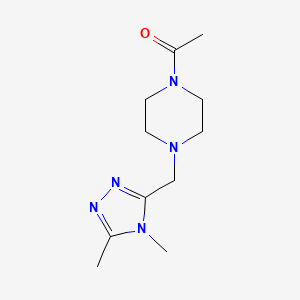

N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the iodophenyl, trifluorobutenyl, and sulfanyl groups. These groups would then be attached to the nicotinamide core through a series of reactions .Molecular Structure Analysis

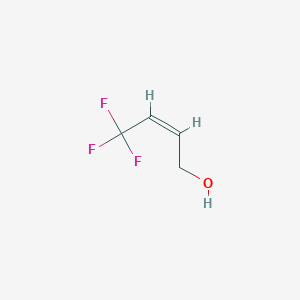

The molecular structure of this compound would be determined by the arrangement of these groups around the nicotinamide core. The iodophenyl and trifluorobutenyl groups are likely to be in a trans configuration due to steric hindrance .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the iodine, sulfur, and fluorine atoms, as well as the double bond in the butenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by the presence of the iodine, sulfur, and fluorine atoms, as well as the double bond in the butenyl group .Scientific Research Applications

Fungicidal Activity

N-(thiophen-2-yl) nicotinamide derivatives, including structures related to N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide, have been synthesized and evaluated for their fungicidal activities. These derivatives have shown significant efficacy in controlling cucumber downy mildew, with certain compounds exhibiting superior activity compared to commercial fungicides. The study demonstrates that these derivatives are potent lead compounds for the development of new fungicides (Wu et al., 2022).

Molecular Conformation and Supramolecular Structure

Research on N-alkyl-2-(methylsulfanyl)nicotinamide derivatives has revealed insights into their molecular conformations and supramolecular structures. These studies provide a fundamental understanding of the molecular arrangements and interactions of nicotinamide derivatives, which is crucial for their application in various scientific and pharmaceutical contexts (Gomes et al., 2013).

Corrosion Inhibition

Nicotinamide derivatives have been investigated for their corrosion inhibition properties on mild steel in acidic solutions. These studies are crucial for the development of new materials and coatings that can protect industrial equipment and infrastructure from corrosion (Chakravarthy et al., 2014).

Drug Delivery and Transdermal Permeation

Studies on the interaction of nicotinamide with other molecules, such as parabens, have explored its potential to modify solubility, partitioning, and transdermal permeation, which is highly relevant for the design and optimization of drug delivery systems (Nicoli et al., 2008).

Metabolism in Plants

Investigations into the metabolism of nicotinamide in plants have provided insights into its role in cellular energy metabolism and its potential impact on plant physiology and growth (Matsui et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(4-iodophenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3IN2OS/c17-13(14(18)19)7-9-24-16-12(2-1-8-21-16)15(23)22-11-5-3-10(20)4-6-11/h1-6,8H,7,9H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBWCZHFSGOCAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SCCC(=C(F)F)F)C(=O)NC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3IN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole](/img/structure/B2636858.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B2636860.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2636863.png)

![1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2636868.png)

![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2636876.png)

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-naphthamide](/img/structure/B2636877.png)